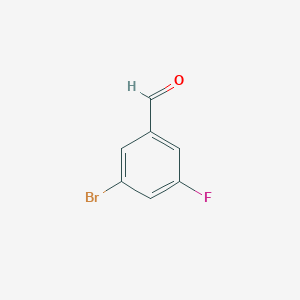

3-Bromo-5-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621206 | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-02-7 | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Bromo-5-fluorobenzaldehyde: A Cornerstone Intermediate for Advanced Synthesis

This guide provides an in-depth exploration of 3-Bromo-5-fluorobenzaldehyde, a critical building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles. The structure of this document is designed to logically present the scientific narrative of this compound, from its fundamental properties to its role in creating complex, high-value molecules.

Core Molecular Profile and Physicochemical Characteristics

3-Bromo-5-fluorobenzaldehyde is a disubstituted aromatic aldehyde whose utility stems from the orthogonal reactivity of its three functional components: the aldehyde, the bromine atom, and the fluorine atom. The strategic placement of these groups on the benzene ring creates a versatile scaffold for complex molecular design.

The electron-withdrawing nature of both the fluorine and bromine atoms, as well as the aldehyde group, deactivates the aromatic ring towards electrophilic substitution. However, this same electronic effect enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack.[1] The carbon-bromine bond serves as a key handle for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of derivative molecules, a feature highly sought after in medicinal chemistry.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 188813-02-7 | [2][3][4] |

| Molecular Formula | C₇H₄BrFO | [2][3][4] |

| Molecular Weight | 203.01 g/mol | [3][4] |

| Appearance | White to pale-yellow solid | [1][3] |

| Melting Point | 41-43 °C | [3] |

| Boiling Point | ~231 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in ethyl acetate, dichloromethane, chloroform. | [1][3] |

| Purity (Typical) | ≥98% | [2][4] |

Strategic Synthesis Methodologies

The synthesis of 3-Bromo-5-fluorobenzaldehyde can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. We will explore two common, validated laboratory-scale methods.

Method A: Grignard-Mediated Formylation of 1,3-Dibromo-5-fluorobenzene

This approach leverages the selective formation of a Grignard reagent at one of the two bromine positions, followed by formylation. The slight difference in reactivity between the two C-Br bonds can be exploited under controlled conditions.

Causality and Experimental Insight: The key to this synthesis is the careful control of temperature during the Grignard formation. Running the reaction at 0°C favors mono-addition and minimizes the formation of the di-Grignard species and other side products. N,N-Dimethylformamide (DMF) serves as a robust and inexpensive formylating agent.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to 0°C in an ice bath. Slowly add isopropylmagnesium chloride (2M solution in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5°C.

-

Scientist's Note: The use of a pre-formed Grignard reagent like i-PrMgCl can provide more reproducible results than attempting to form it in situ with magnesium turnings.

-

-

Aging: Stir the resulting mixture at 0°C for 2 hours to ensure complete formation of the mono-Grignard reagent.

-

Formylation: Cool the reaction mixture to 0°C again. Add N,N-Dimethylformamide (DMF, 2.0 eq) dropwise.

-

Warm to Ambient: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled (0°C) saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-Bromo-5-fluorobenzaldehyde.[3]

Method B: Oxidation of (3-Bromo-5-fluorophenyl)methanol

This is a straightforward oxidation of a primary alcohol to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

Causality and Experimental Insight: Mild oxidizing agents are required for this transformation. The sulfur trioxide-pyridine complex is an excellent choice as it is effective under non-acidic, non-aqueous conditions, minimizing side reactions. The reaction is typically run in dimethyl sulfoxide (DMSO) with a base like triethylamine.

-

Setup: To a solution of (3-bromo-5-fluorophenyl)methanol (1.0 eq) in dimethyl sulfoxide (DMSO) in a round-bottom flask, add triethylamine (2.0 eq).

-

Oxidant Addition: Cool the mixture to 10°C. Add sulfur trioxide-pyridine complex (2.0 eq) in several portions, ensuring the temperature remains controlled.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring progress by TLC.

-

Workup: Pour the reaction mixture into ice water and extract with a non-polar solvent like pentane or diethyl ether.

-

Washing & Purification: Wash the organic layer sequentially with 1M potassium bisulfate, water, and brine. Dry over magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography to afford the target aldehyde as a white solid.[3]

Synthesis Workflow Comparison

Caption: Comparative workflows for the synthesis of 3-Bromo-5-fluorobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The true value of 3-Bromo-5-fluorobenzaldehyde lies in its capacity to serve as a versatile precursor. Its functional groups offer distinct and predictable reactivity, allowing for sequential and regioselective modifications.

Reactions of the Aldehyde Moiety

The aldehyde is a powerful electrophile, readily participating in a host of classical transformations:

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard[1], organolithium) to form secondary alcohols.

-

Wittig Reaction: Converts the aldehyde to an alkene with high stereocontrol.

-

Reductive Amination: Forms C-N bonds by reacting with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to produce substituted amines.

-

Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the gateway to building molecular complexity through metal-catalyzed cross-coupling reactions. This site is ideal for late-stage functionalization in a synthetic sequence.

-

Suzuki Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or vinyl groups.[1]

-

Sonogashira Coupling: Couples with terminal alkynes using palladium and copper catalysts to generate substituted alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines under palladium catalysis.

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.

Caption: Key synthetic transformations of 3-Bromo-5-fluorobenzaldehyde.

Applications in Drug Discovery

Halogenated benzaldehydes are prevalent starting materials in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine provides a reliable point for synthetic elaboration, the fluorine enhances metabolic stability and binding affinity, and the aldehyde offers a route to a wide array of functional groups. While specific blockbuster drugs originating from this exact isomer are not broadly publicized, its structural motifs are found in numerous patented compounds and research programs. For example, related isomers like 2-bromo-5-fluorobenzaldehyde are used to synthesize quinazolinones, a class of compounds known for antitumor activity.[5] This highlights the potential of 3-Bromo-5-fluorobenzaldehyde as a key intermediate for building libraries of novel, biologically active molecules for screening and lead optimization.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-5-fluorobenzaldehyde is paramount. It is classified as an irritant and is harmful if swallowed.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [6][7] |

| H319 | Causes serious eye irritation | [6][7] |

| H335 | May cause respiratory irritation | [6][7] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or vapors are generated.

-

Skin and Body Protection: Lab coat.

Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[6]

Conclusion

3-Bromo-5-fluorobenzaldehyde is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined and orthogonal reactivity, combined with the beneficial properties imparted by its halogen substituents, makes it an invaluable intermediate in the pursuit of novel therapeutics and advanced materials. Understanding its synthesis, handling its reactivity with precision, and appreciating its safety profile are essential skills for any scientist aiming to leverage its full potential.

References

-

PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Pharmaffiliates. (2026, January 24). Sourcing High-Purity 3-Bromo-5-fluorobenzaldehyde: A Buyer's Guide. Retrieved January 31, 2026, from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. National Institutes of Health. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Donck, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4004-4008. PubMed. Retrieved January 31, 2026, from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved January 31, 2026, from [Link]

-

National Institutes of Health. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved January 31, 2026, from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-fluorobenzaldehyde | 188813-02-7 [sigmaaldrich.com]

- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Bromo-5-fluorobenzaldehyde

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Part 1: Executive Summary & Strategic Value

3-Bromo-5-fluorobenzaldehyde (CAS: 188813-02-7) represents a high-value "privileged scaffold" in modern drug discovery. Its structural significance lies in the 1,3,5-substitution pattern , a geometry that is synthetically challenging to access compared to its ortho or para isomers.

For the medicinal chemist, this molecule offers three distinct strategic advantages:

-

The Meta-Meta Geometry: It provides a rigid template for spacing pharmacophores (the aldehyde and the halide) in a non-linear arrangement, critical for fitting into globular protein binding pockets (e.g., kinase allosteric sites).

-

Orthogonal Reactivity: The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the aldehyde remains available for reductive amination or condensation, allowing for rapid library generation.

-

The Fluorine Effect: The C-5 fluorine atom modulates lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the vulnerable phenyl ring position) without significantly altering steric bulk.

Part 2: Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | 3-Bromo-5-fluorobenzaldehyde |

| CAS Number | 188813-02-7 |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Appearance | Pale yellow to light brown solid |

| Melting Point | 41–43 °C |

| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2–8 °C. Light sensitive.[1][2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water. |

| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) |

Part 3: Synthetic Methodologies

Accessing the 1,3,5-substitution pattern is non-trivial because standard electrophilic aromatic substitution (EAS) on 3-fluorobenzaldehyde yields mixtures dominated by the 2- and 6- isomers (due to the directing effects of fluorine). Therefore, Directed Ortho-Metalation (DoM) or Lithium-Halogen Exchange are the industry-standard routes for high-purity synthesis.

Primary Route: Mono-Lithiation of 1,3-Dibromo-5-fluorobenzene

This route is preferred for its high regioselectivity. The bulky bromine atoms facilitate rapid Lithium-Halogen exchange over deprotonation.

Mechanism:

-

Precursor: 1,3-Dibromo-5-fluorobenzene.

-

Exchange: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) selectively exchanges one bromine for lithium.

-

Formylation: The organolithium intermediate attacks the electrophilic carbonyl of N,N-Dimethylformamide (DMF).

-

Hydrolysis: Acidic workup releases the aldehyde.

Figure 1: Regioselective synthesis via Lithium-Halogen exchange, avoiding isomer mixtures common in direct bromination.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Context: The most common application of 3-Bromo-5-fluorobenzaldehyde is as an electrophile in Suzuki coupling to attach biaryl systems while retaining the aldehyde for subsequent elaboration.

Objective: Coupling of 3-Bromo-5-fluorobenzaldehyde with Phenylboronic acid.

Reagents & Equipment[1][5][6]

-

Substrate: 3-Bromo-5-fluorobenzaldehyde (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for resistance to oxidation and high efficiency with aryl bromides.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is essential for the transmetallation step.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round bottom flask and equip with a condenser and magnetic stir bar. Purge with Nitrogen/Argon for 15 minutes.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with nitrogen for 30 minutes prior to use. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Loading: Charge the flask with the aldehyde (203 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (25 mg) last.

-

Reaction: Add the degassed solvent (5 mL) via syringe. Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[7]

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validation Check:

-

Success Indicator: Disappearance of the starting bromide peak (LC-MS) and appearance of the biaryl mass (M+H).

-

Failure Mode: If starting material remains, check oxygen exclusion rigor or increase catalyst loading. If aldehyde oxidation is observed (carboxylic acid formation), ensure the reaction is strictly under inert gas.

Part 5: Reactivity & Divergent Pathways

The unique utility of this scaffold is its ability to serve as a "divergent hub." The aldehyde and bromide can be reacted in specific sequences to generate diverse libraries.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and aryl bromide.

Part 6: Safety & Handling

-

Lachrymator Potential: While not as potent as benzyl bromide, halogenated benzaldehydes can be irritating. Handle in a fume hood.

-

Oxidation Sensitivity: Aldehydes slowly oxidize to benzoic acids in air. Store under nitrogen. If the solid turns white/crusty, check for acid formation via NMR (COOH proton ~11-13 ppm).

-

Skin Contact: The lipophilic nature of the fluorinated ring enhances skin absorption. Double-gloving (Nitrile) is recommended.

References

-

Synthesis via Lithiation

- Methodology derived from general protocols for 1,3,5-substituted benzenes.

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[9]

-

Suzuki Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Physical Properties & Safety Data

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398, 3-Bromo-5-fluorobenzaldehyde.

-

Fisher Scientific Safety Data Sheet (SDS) for 3-Bromo-5-fluorobenzaldehyde.

-

-

Applications in Medicinal Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 188813-02-7|3-Bromo-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. CAS 188813-02-7: 3-BROMO-5-FLUOROBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Spectral Analysis of 3-Bromo-5-fluorobenzaldehyde

[1]

Executive Summary & Structural Logic

3-Bromo-5-fluorobenzaldehyde is a tri-substituted benzene derivative characterized by a lack of symmetry (

-

Molecular Formula:

[1][2][3] -

Key Structural Features:

-

Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deshielding ortho protons.

-

Bromine (-Br): Weakly deactivating, heavy atom effect (spin-orbit coupling).

-

Fluorine (-F): High electronegativity, causing significant

-coupling splitting in both

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the halogenation pattern. The presence of bromine creates a distinct isotopic signature that serves as a primary identity check.

Isotopic Pattern & Fragmentation

The natural abundance of bromine isotopes (

| Ion Identity | m/z Value | Relative Intensity | Description |

| Molecular Ion ( | 202 | 100% | Contains |

| Isotope Peak ( | 204 | ~98% | Contains |

| Fragment ( | 201 / 203 | Low | Loss of aldehydic proton |

| Fragment ( | 173 / 175 | High | Loss of formyl radical (29 Da) |

| Fragment ( | 123 | Medium | Loss of Bromine; leaves |

Diagnostic Rule: If the M+2 peak is absent or significantly lower than 90% of the M+ peak, the sample is likely contaminated with a non-brominated impurity (e.g., 3-fluorobenzaldehyde).

Infrared Spectroscopy (IR)

IR analysis is best used to confirm the functional group integrity, specifically the aldehyde and the halogen-carbon bonds.

Key Absorption Bands

-

Carbonyl Stretch (C=O): 1700–1710 cm⁻¹ . A sharp, intense peak characteristic of conjugated aldehydes.

-

Aldehyde C-H Stretch: 2750 & 2850 cm⁻¹ . The "Fermi doublet" is a classic identifier for the aldehyde group, distinguishing it from ketones.

-

Aromatic C=C Stretch: 1580 & 1475 cm⁻¹ . Skeletal vibrations of the benzene ring.

-

C-F Stretch: 1200–1250 cm⁻¹ . A strong, broad band due to the high polarity of the Carbon-Fluorine bond.

-

C-Br Stretch: 600–700 cm⁻¹ . Found in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The presence of Fluorine-19 (spin 1/2) introduces heteronuclear coupling (

Experimental Protocol: Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent. -

Concentration: 10–15 mg of sample in 0.6 mL solvent for

; 30–50 mg for -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm for

H NMR Data (400 MHz, CDCl )

The molecule has three aromatic protons (H2, H4, H6) and one aldehyde proton.

| Proton Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| -CHO | 9.95 | Singlet (s) | - | Deshielded by anisotropy of C=O. |

| H2 (btwn Br/CHO) | 7.92 | Singlet (br s) | Most deshielded aromatic H due to ortho-CHO and ortho-Br. | |

| H6 (btwn F/CHO) | 7.65 | Doublet (d) | Large coupling to ortho-Fluorine. | |

| H4 (btwn Br/F) | 7.50 | Doublet (d) | Shielded relative to H2/H6; dominated by F coupling. |

Note on Coupling: H2 appears as a singlet or a narrow triplet because it is para to the Fluorine (negligible

C NMR Data (100 MHz, CDCl )

Carbon signals are split by

-

C-F (C5): ~163 ppm (Doublet,

Hz). -

C=O (C7): ~190 ppm (Singlet or weak doublet).

-

C-Br (C3): ~123 ppm (Doublet,

Hz). -

Aromatic CH (C2, C4, C6):

-

C4 (Ortho to F): ~120 ppm (Doublet,

Hz). -

C6 (Ortho to F): ~115 ppm (Doublet,

Hz). -

C2 (Para to F): ~130 ppm (Doublet,

Hz).

-

Structural Validation Workflow (Graphviz)

The following diagram illustrates the logical decision tree for validating 3-Bromo-5-fluorobenzaldehyde against common synthesis byproducts (isomers).

Caption: Logical workflow for distinguishing 3-Bromo-5-fluorobenzaldehyde from structural isomers using MS and NMR coupling constants.

References

A Technical Guide to the Electrophilicity of 3-Bromo-5-fluorobenzaldehyde: A Key Intermediate for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of the electrophilic character of 3-bromo-5-fluorobenzaldehyde (CAS No. 188813-02-7), a critical building block in the fields of pharmaceutical and agrochemical development. We will dissect the electronic architecture of the molecule, quantifying the influence of its halogen substituents, and explore its reactivity profile in several cornerstone synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent. By understanding the fundamental principles governing its reactivity, scientists can optimize existing synthetic routes and rationally design novel molecular entities.

Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzaldehyde

3-Bromo-5-fluorobenzaldehyde is a disubstituted aromatic aldehyde that has emerged as a high-value intermediate in complex organic synthesis.[1] Its utility is primarily derived from three key structural features: an electrophilic aldehyde for nucleophilic attack and condensation reactions, a bromine atom strategically positioned for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability in the final target molecules. This unique combination of functional handles makes it a powerful scaffold for building the intricate architectures required for modern drug discovery programs.[2]

Decoding the Electrophilicity: An Electronic and Spectroscopic Perspective

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In 3-bromo-5-fluorobenzaldehyde, this electrophilicity is significantly enhanced by the synergistic electron-withdrawing effects of the meta-positioned bromine and fluorine substituents.

Quantitative Analysis via Hammett Substituent Constants

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a benzene ring.[3] The substituent constant, σ, measures the electron-donating or electron-withdrawing nature of a group. For substituents at the meta position, the effect is primarily inductive. Both bromine and fluorine are strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I).

The Hammett constants (σ_m) for these substituents are:

Since both constants are positive, they indicate a strong electron-withdrawing influence, which pulls electron density from the aromatic ring and, consequently, from the attached aldehyde group. The additive nature of these effects results in a substantial increase in the partial positive charge (δ+) on the carbonyl carbon, making it a highly activated site for nucleophilic attack. This is a prime example of how strategic substitution can be used to tune a molecule's reactivity.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Bromine | meta | +0.393 | Strong Inductive Withdrawal (-I) |

| Fluorine | meta | +0.337 | Strong Inductive Withdrawal (-I) |

| Combined Effect | - | ~ +0.730 (Estimated) | Significantly Enhanced Electrophilicity |

Table 1: Hammett constants for the substituents of 3-bromo-5-fluorobenzaldehyde and their predicted effect.

Spectroscopic Evidence: Predicting the ¹³C-NMR Chemical Shift

The electronic environment of the carbonyl carbon is directly observable via ¹³C-NMR spectroscopy. The chemical shift of the carbonyl carbon in benzaldehyde typically appears in the range of 190-195 ppm.[4] Electron-withdrawing groups on the aromatic ring deshield the carbonyl carbon, causing its resonance to shift downfield to a higher ppm value.[5]

Synthetic Utility: Harnessing Electrophilicity in Key Transformations

The enhanced electrophilicity of 3-bromo-5-fluorobenzaldehyde makes it an exceptional substrate for a variety of synthetic reactions. Its increased reactivity often leads to higher yields and allows for milder reaction conditions compared to less activated aldehydes.[6]

Nucleophilic Addition Reactions

The quintessential reaction of an aldehyde is its engagement with nucleophiles. 3-Bromo-5-fluorobenzaldehyde readily reacts with common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, which are themselves valuable synthetic intermediates.[7]

Protocol: Synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol

-

Setup: To a dry, argon-purged flask, add 3-bromo-5-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, 3M solution in ether) dropwise, maintaining the internal temperature below -70°C.

-

Warming: After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by silica gel chromatography to yield the target alcohol.[7]

This protocol is self-validating; successful formation of the product confirms the electrophilic nature of the starting aldehyde and the nucleophilic character of the Grignard reagent.

Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide.[8] The heightened electrophilicity of 3-bromo-5-fluorobenzaldehyde facilitates the initial nucleophilic attack by the ylide, which is often the rate-determining step.[6] This leads to efficient olefination under standard conditions.

Protocol: General Procedure for Wittig Olefination

-

Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi or KHMDS) in an anhydrous solvent like THF at low temperature.

-

Aldehyde Addition: Add a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in THF to the ylide solution at the appropriate temperature (typically -78°C to room temperature, depending on ylide stability).

-

Reaction: Allow the reaction to stir until completion, monitoring by TLC.

-

Workup: Quench the reaction with water or saturated ammonium chloride.

-

Purification: Extract the product, wash the organic phase, dry, concentrate, and purify via chromatography to isolate the desired 3-bromo-5-fluoro-substituted styrene derivative.[2]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst.[9] The reaction is driven by the electrophilicity of the aldehyde, and electron-poor benzaldehydes are known to show enhanced reactivity.[6][10] 3-Bromo-5-fluorobenzaldehyde is therefore an ideal substrate for this C-C bond-forming reaction, leading to highly functionalized electron-deficient alkenes.

Protocol: Synthesis of 2-(3-Bromo-5-fluorobenzylidene)malononitrile

-

Mixing: In a flask, combine 3-bromo-5-fluorobenzaldehyde (1.0 eq), malononitrile (1.05 eq), and a solvent such as ethanol or toluene.

-

Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) until the reaction is complete (monitored by TLC). Often, the product will precipitate from the reaction mixture.

-

Isolation: Cool the mixture, collect the solid product by filtration, and wash with cold solvent.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidenemalononitrile derivative.[10]

Reductive Amination

Reductive amination is a two-step, one-pot process to form amines from carbonyl compounds.[11] First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ by a selective reducing agent. The high electrophilicity of 3-bromo-5-fluorobenzaldehyde facilitates the initial imine formation, driving the equilibrium forward.

Protocol: General Procedure for Reductive Amination

-

Setup: Dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of acetic acid to promote imine formation and stir for 30-60 minutes at room temperature.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

-

Reaction: Stir at room temperature until the starting aldehyde is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with aqueous sodium bicarbonate solution, separate the layers, and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, concentrate, and purify the resulting amine by chromatography or distillation.[12][13]

Orthogonal Reactivity: The Role of the Bromine Substituent

A key advantage of 3-bromo-5-fluorobenzaldehyde is the orthogonal reactivity of its functional groups. While the aldehyde undergoes reactions based on its electrophilicity, the bromine atom can participate independently in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14] This allows for a modular and convergent synthetic strategy where the core scaffold is first elaborated via the aldehyde, followed by late-stage diversification at the bromine position.

Example Application: A synthetic route could involve a Wittig reaction at the aldehyde, followed by a Suzuki coupling of the resulting bromo-styrene derivative with an arylboronic acid to rapidly build molecular complexity.

Conclusion

The electrophilicity of 3-bromo-5-fluorobenzaldehyde is a direct and predictable consequence of the strong inductive electron-withdrawing effects of its meta-halogen substituents, a principle quantitatively supported by Hammett constants. This heightened electrophilicity translates into robust and efficient reactivity in a host of essential synthetic transformations, including nucleophilic additions, olefinations, condensations, and reductive aminations. The ability to perform these reactions while retaining a bromine handle for subsequent cross-coupling makes 3-bromo-5-fluorobenzaldehyde an exceptionally powerful and versatile intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

References

- Vertex AI Search. (2026). Sourcing High-Purity 3-Bromo-5-fluorobenzaldehyde: A Buyer's Guide.

- Cozzi, F., Siegel, J.S., et al. (n.d.).

- Guidechem. (2024). What is 3-BROMO-5-FLUOROBENZALDEHYDE? - FAQ.

- Wikipedia. (n.d.).

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Lubaev, A.E., Marvin, C.C., Dombrowski, A.W., & Qureshi, Z. (2024).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Banaras Hindu University. (n.d.).

- Chemistry Stack Exchange. (2020). Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction.

- National Institutes of Health. (2024).

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Semantic Scholar. (n.d.).

- ChemicalBook. (n.d.). 3-Fluorobenzaldehyde(456-48-4) 13C NMR spectrum.

- ResearchGate. (n.d.). 3,5-substituent effect on catalytic activities in Suzuki-Miyaura....

- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?.

- YouTube. (2025). Knoevenagel Condensation. Doebner Modification.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- YouTube. (2023).

- University of Calgary. (n.d.).

- YouTube. (2018). 19.3 Introduction to Nucleophilic Addition Reactions.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.

- University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction.

- Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry Stack Exchange. (2023). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction....

- YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm....

- Navpad Chemicals. (n.d.). Best Purity Meta Bromobenzaldehyde for Pharma Industry.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.).

Sources

- 1. hammett substituent constants: Topics by Science.gov [science.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of 3-Bromo-5-fluorobenzaldehyde

Executive Summary

3-Bromo-5-fluorobenzaldehyde is a critical intermediate in the synthesis of pharmaceutical agents, particularly via Suzuki-Miyaura cross-coupling and reductive amination. However, its handling is complicated by a specific instability profile: autoxidation .

Unlike stable alkyl halides, this benzaldehyde derivative is prone to radical-mediated oxidation, converting the low-melting aldehyde active pharmaceutical ingredient (API) starting material into a high-melting benzoic acid impurity. This guide provides a self-validating framework to prevent, detect, and remediate this degradation.

Quick Reference Data:

-

CAS: 188813-02-7[1]

-

Physical State: Low-melting solid (MP: ~41–43°C).

-

Primary Degradant: 3-Bromo-5-fluorobenzoic acid (MP: ~142–146°C).

-

Storage Condition: 2–8°C under Argon/Nitrogen.

Part 1: Physicochemical Profile & Degradation Vectors

The "Melting Point Shift" Phenomenon

The most immediate indicator of stability failure for this compound is a dramatic shift in physical properties. The aldehyde is a low-melting solid that may appear waxy or semi-solid at elevated room temperatures. Its oxidation product, the carboxylic acid, is a high-melting crystalline powder.

| Property | Active: 3-Bromo-5-fluorobenzaldehyde | Degradant: 3-Bromo-5-fluorobenzoic acid |

| CAS | 188813-02-7 | 176548-70-2 |

| Melting Point | 41–43°C (Low) | 142–146°C (High) |

| Solubility (aq) | Insoluble | Soluble in basic media (Sat. NaHCO₃) |

| Appearance | White/Off-white waxy solid or crystals | White powder |

Mechanism of Failure: Radical Autoxidation

The degradation is not a simple hydrolysis but a radical chain reaction initiated by light or trace metals and propagated by atmospheric oxygen. The electron-withdrawing nature of the Bromine and Fluorine substituents on the aromatic ring can influence the rate of hydrogen abstraction from the formyl group.

Diagram 1: Autoxidation Pathway

The following diagram illustrates the radical chain mechanism converting the aldehyde to the carboxylic acid.

Caption: Radical-mediated autoxidation pathway. Oxygen interception of the acyl radical leads to peracid formation, which rapidly oxidizes remaining aldehyde to benzoic acid.

Part 2: Storage Protocols

Proper storage is not passive; it is an active defense against the radical mechanism described above.

The "Cold & Inert" Standard

-

Temperature (2–8°C): Storage at refrigerator temperatures is mandatory.

-

Reasoning: Keeping the material well below its melting point (41°C) reduces molecular mobility, significantly slowing the propagation phase of autoxidation.

-

-

Atmosphere (Inert Gas): Headspace must be backfilled with Nitrogen or Argon.

-

Reasoning: Removing O₂ eliminates the reactant required for the Radical -> Peroxy step (see Diagram 1).

-

-

Container: Amber glass with a Teflon-lined cap.

-

Reasoning: Amber glass blocks UV light (photo-initiation). Teflon prevents leaching of plasticizers which can act as radical initiators.

-

Diagram 2: Storage & Handling Decision Tree

Use this workflow to determine the disposition of stored material.

Caption: Workflow for assessing material integrity upon receipt and before use. High melting point indicates oxidation.

Part 3: Quality Control & Self-Validating Protocols

The "Hot Water" Rapid Test (Field Validated)

Because the melting point difference is >100°C, you can perform a rapid qualitative check without an MP apparatus.

-

Place a small crystal (~10 mg) in a test tube.

-

Immerse the tube in a hot water bath (~60–70°C).

-

Observation:

-

Melts immediately: High purity aldehyde.[2]

-

Remains solid: Significant contamination with benzoic acid (MP ~144°C).

-

Quantitative Purity (1H NMR)

NMR is superior to LC-MS for detecting the acid, as carboxylic acids can sometimes ionize poorly or streak in standard acidic HPLC methods.

-

Aldehyde Proton: Look for the singlet at ~10.0 ppm .

-

Acid Proton: Look for the broad singlet at ~13.0 ppm (or shift in aromatic region).

-

Integration: Integrate the aldehyde proton vs. aromatic protons to calculate molar purity.

Part 4: Purification Protocol

If the material has oxidized (indicated by high MP or NMR), it can often be rescued via recrystallization, exploiting the solubility difference between the aldehyde and the acid.

Reagents: Hexanes (Anti-solvent), Ethyl Acetate (Solvent).

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (~40°C).

-

Wash (Optional but recommended): If significant acid is present, wash the organic layer with 5% aqueous Sodium Bicarbonate (

).-

Chemistry: The acid converts to the water-soluble sodium salt (

) and is removed. The aldehyde remains in the organic layer.[3]

-

-

Drying: Dry the organic phase over Anhydrous

and filter. -

Crystallization: Slowly add Hexanes to the filtrate until turbidity persists. Cool to -20°C overnight.

-

Collection: Filter the resulting crystals cold. The product should be a white to off-white solid with MP 41–43°C.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773339, 3-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid Physical Properties. Retrieved from [Link] (Cross-referenced for degradant melting point data).

-

Walling, C. (1995). Autoxidation.[4] In: Free Radicals in Solution. Wiley. (Foundational text on radical chain mechanisms in aldehydes).

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-fluorobenzaldehyde

Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzaldehyde in Medicinal Chemistry

3-Bromo-5-fluorobenzaldehyde stands as a pivotal starting material for synthetic chemists, particularly within the realms of drug discovery and materials science. Its unique trifunctional nature—an electrophilic aldehyde, a versatile bromine atom, and a metabolically robust fluorine substituent—offers a rich landscape for molecular elaboration. The aldehyde group serves as a classical handle for nucleophilic additions and reductive aminations, while the bromo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final compounds. This guide provides detailed protocols for the synthesis of several key classes of derivatives from this versatile building block, offering insights into the rationale behind the chosen methodologies.

Core Synthetic Pathways from 3-Bromo-5-fluorobenzaldehyde

The synthetic utility of 3-Bromo-5-fluorobenzaldehyde can be broadly categorized into two primary reaction pathways: transformations involving the aldehyde functionality and substitutions at the bromine-bearing carbon. These can be executed sequentially or in concert to generate a diverse library of complex molecules.

Caption: Key synthetic transformations of 3-Bromo-5-fluorobenzaldehyde.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2][3] This reaction is particularly valuable for synthesizing biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Protocol: Synthesis of 3-Aryl-5-fluorobenzaldehyde

This protocol details the coupling of 3-Bromo-5-fluorobenzaldehyde with a generic arylboronic acid.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluorobenzaldehyde (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol in 1 mL of water).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biaryl product.[4][5]

Expert Insight: The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base, potassium carbonate, is essential for the transmetalation step.[6]

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |

| Base | K₂CO₃ (aqueous) | A moderately strong base that promotes transmetalation without causing significant side reactions. |

| Solvent | Toluene/Water | A biphasic system that effectively dissolves both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without catalyst decomposition. |

Synthesis of Aryl-Alkyne Derivatives via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.[7][8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Protocol: Synthesis of 3-(Alkynyl)-5-fluorobenzaldehyde

This protocol describes the coupling of 3-Bromo-5-fluorobenzaldehyde with a terminal alkyne.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add 3-Bromo-5-fluorobenzaldehyde (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired aryl-alkyne derivative.[1]

Expert Insight: The copper(I) iodide co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] Triethylamine acts as both a base and a solvent.

Caption: Workflow for the Sonogashira coupling reaction.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines.[10] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[11]

Protocol: Synthesis of N-Alkyl/Aryl-1-(3-bromo-5-fluorophenyl)methanamine

This protocol outlines the reductive amination of 3-Bromo-5-fluorobenzaldehyde with a primary amine.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Primary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[12]

Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.[10] The addition of a catalytic amount of acid accelerates the formation of the imine.

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imines over aldehydes. |

| Solvent | Dichloromethane | A common aprotic solvent that dissolves the reactants well. |

| Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |

| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |

Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[13][14] It is particularly useful for the formation of C=C bonds with a high degree of regiocontrol.

Protocol: Synthesis of 1-Bromo-3-fluoro-5-styrylbenzene

This protocol describes the synthesis of a stilbene derivative from 3-Bromo-5-fluorobenzaldehyde and a benzylphosphonium ylide.

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 equivalents)

-

Potassium tert-butoxide (1.1 equivalents)

-

3-Bromo-5-fluorobenzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 mmol) portion-wise. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding water (15 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide.

-

Purify the product by flash column chromatography on silica gel to separate the stilbene derivative from the triphenylphosphine oxide byproduct.[15][16]

Expert Insight: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one generated from benzyltriphenylphosphonium chloride, tend to favor the formation of the Z-alkene under salt-free conditions.[15]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[17] This reaction is a classical and efficient method for the synthesis of chalcones, which are α,β-unsaturated ketones.[18]

Protocol: Synthesis of (E)-1-(Aryl)-3-(3-bromo-5-fluorophenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from 3-Bromo-5-fluorobenzaldehyde and an acetophenone.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Substituted acetophenone (1.0 equivalent)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a flask, dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (10 mL).

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Cool the ethanolic solution of the aldehyde and ketone in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the cooled ethanolic solution with constant stirring.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours. The product will often precipitate out of the solution.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[19][20]

Expert Insight: The base (NaOH) deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous under these reaction conditions, leading to the formation of the conjugated enone system of the chalcone.

Caption: Workflow for the Claisen-Schmidt condensation.

Conclusion

3-Bromo-5-fluorobenzaldehyde is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide array of derivatives with potential applications in medicinal chemistry and materials science. The key to success lies in the careful selection of reaction conditions and purification methods, tailored to the specific properties of the desired products.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Suzuki-Miyaura-Type Coupling of Arylboronic Acids with N-Aryl-and N-Alkylamines. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1749-1758. [Link]

-

Suzuki, A. (1985). Organoboranes in new synthetic reactions. Pure & Appl. Chem., 57(12), 1749-1758. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules, 28(22), 7609. [Link]

-

Kumar, A., Singh, P., & Kumar, S. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(45), 25526–25555. [Link]

-

Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com. [Link]

-

Al-Masum, M., & Kumaraswamy, G. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6353. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2006). Journal of Fluorine Chemistry, 127(3), 443-445. [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. [Link]

-

4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education, 92(7), 1243-1246. [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (2019). ChemistrySelect, 4(32), 9429-9433. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers, 169, 239-247. [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

-

1 Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. [Link]

-

What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2010). Journal of Chemical Education, 87(11), 1256-1258. [Link]

-

Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (1998). The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

-

The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry, 75(16), 5670–5673. [Link]

-

The Wittig Reaction Synthesis of Stlbene. (2012). YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(34), 6505–6508. [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Results in Chemistry, 5, 100898. [Link]

-

Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. (n.d.). TSI Journals. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Journal of Taibah University for Science, 18(1). [Link]

-

23.4: Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). OpenStax. [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 15. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juliethahn.com [juliethahn.com]

- 17. scispace.com [scispace.com]

- 18. jetir.org [jetir.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-fluorobenzaldehyde in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Bromo-5-fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms—bromine and fluorine—offers medicinal chemists a powerful toolkit for molecular elaboration and the introduction of key pharmacophoric features.

The presence of the aldehyde functionality provides a convenient handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The bromine atom serves as a key site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of biaryl and heteroaryl structures prevalent in many kinase inhibitors. Furthermore, the fluorine atom can significantly influence the physicochemical properties of the final compound, often enhancing metabolic stability, membrane permeability, and binding affinity to the target protein.

This comprehensive guide provides detailed application notes and protocols for the use of 3-Bromo-5-fluorobenzaldehyde in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. The protocols are designed to be self-validating and are accompanied by expert insights into the rationale behind the experimental choices.

Physicochemical Properties of 3-Bromo-5-fluorobenzaldehyde

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution.

| Property | Value | Reference |

| CAS Number | 188813-02-7 | [1] |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 55-59 °C | |

| Boiling Point | 231.0 ± 20.0 °C (Predicted) | |

| Purity | ≥98% | [1] |

Application I: Synthesis of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and inhibitors of its kinase activity have demonstrated significant clinical success in the treatment of various cancers. The general structure of many EGFR inhibitors, such as Gefitinib, features a quinazoline core appended with a substituted aniline moiety. 3-Bromo-5-fluorobenzaldehyde serves as an excellent starting material for the synthesis of analogs of these inhibitors, allowing for the exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the aniline ring.

A key strategy involves the elaboration of 3-bromo-5-fluorobenzaldehyde into a tetra-substituted aromatic scaffold, which can then be converted into EGFR inhibitors related to Gefitinib[2]. This approach leverages the differential reactivity of the functional groups on the benzaldehyde ring.

Conceptual Workflow for the Synthesis of Gefitinib Analogs

The overall synthetic strategy can be visualized as a multi-step process involving the sequential functionalization of the 3-bromo-5-fluorobenzaldehyde core.

Caption: Synthetic workflow for Gefitinib analogs.

Protocol 1: Nitration of 3-Bromo-5-fluorobenzaldehyde

This protocol describes the regioselective nitration of 3-bromo-5-fluorobenzaldehyde to introduce a nitro group, a crucial step in building the tetra-substituted aromatic intermediate.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice bath.

-

Slowly add 3-Bromo-5-fluorobenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature remains at 0 °C.

-

Prepare a mixture of concentrated sulfuric acid and fuming nitric acid in the dropping funnel and cool it to 0 °C.

-

Add the cooled acid mixture dropwise to the reaction flask over a period of 30 minutes, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated product.

Expert Insight: The use of a strong acid mixture at low temperatures is critical for achieving regioselective nitration and preventing over-nitration or side reactions. The electron-withdrawing nature of the aldehyde, bromo, and fluoro substituents directs the incoming nitro group to the desired position.

Protocol 2: Suzuki-Miyaura Coupling of the Nitrated Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the position of the bromine atom.

Materials:

-

Nitrated 3-Bromo-5-fluorobenzaldehyde derivative

-

Arylboronic acid or ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

-

To a round-bottom flask, add the nitrated 3-bromo-5-fluorobenzaldehyde derivative (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of palladium catalyst, ligand, and base can significantly impact the efficiency of the Suzuki-Miyaura coupling. For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. The use of a phosphine ligand like triphenylphosphine helps to stabilize the palladium catalyst and facilitate the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application II: Synthesis of Novel Bioactive Scaffolds via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are prevalent in a vast number of pharmaceuticals. The aldehyde group of 3-Bromo-5-fluorobenzaldehyde provides a direct entry point for this transformation, allowing for the introduction of diverse amine-containing side chains.

Protocol 3: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde with a Secondary Amine

This protocol describes a general procedure for the reductive amination of 3-Bromo-5-fluorobenzaldehyde with a secondary amine, such as morpholine, to generate a tertiary amine.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Secondary amine (e.g., morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

-